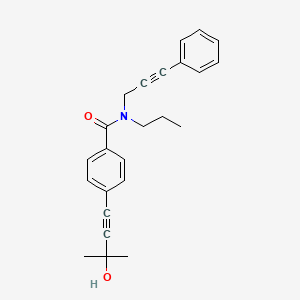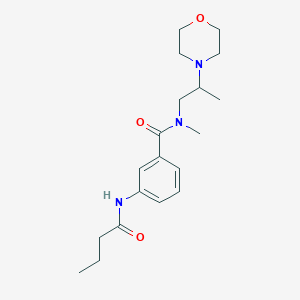![molecular formula C17H19ClN2OS B5901363 2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B5901363.png)
2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide, also known as CBT-PEA, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the phenethylamine family of compounds and has been shown to have a range of biochemical and physiological effects.
作用机制
The mechanism of action of 2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide is not fully understood, but it is thought to involve the inhibition of dopamine reuptake. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have a range of effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on dopamine signaling, 2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide has also been shown to affect other neurotransmitter systems, including serotonin and norepinephrine. These effects can lead to changes in mood, cognition, and behavior.
实验室实验的优点和局限性
One advantage of using 2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide in laboratory experiments is its potency and selectivity for dopamine reuptake inhibition. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one limitation of 2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide is its potential for off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.
未来方向
There are a number of potential future directions for research on 2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide. One area of interest is the potential use of 2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide as a therapeutic agent for various neurological and psychiatric disorders. Another area of interest is the development of new compounds based on the structure of 2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide, which could have improved potency and selectivity for dopamine reuptake inhibition. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide and its effects on other neurotransmitter systems.
合成方法
The synthesis of 2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide involves the reaction of 2-chlorobenzyl chloride with thioacetic acid, followed by the reaction of the resulting thioester with N-ethyl-N-(pyridin-4-ylmethyl)acetamide. The resulting compound is then purified using standard laboratory techniques.
科学研究应用
2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide has been studied for its potential use in a range of scientific research applications. One area of research that has been explored is the potential use of 2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide as a tool for studying the dopamine system in the brain. 2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide has been shown to be a potent inhibitor of dopamine reuptake, which suggests that it could be used to study the role of dopamine in various physiological and pathological processes.
属性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-2-20(11-14-7-9-19-10-8-14)17(21)13-22-12-15-5-3-4-6-16(15)18/h3-10H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETQHNNZBPFEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[sec-butyl(3-thienylmethyl)amino]methyl}-N-methylbenzenesulfonamide](/img/structure/B5901285.png)
![N-(pyridin-3-ylmethyl)-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}propan-1-amine](/img/structure/B5901289.png)
![(4-fluorobenzyl)(imidazo[1,2-a]pyrimidin-6-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine](/img/structure/B5901294.png)

amine](/img/structure/B5901301.png)

![4-{4-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}-2,5-dimethylpyrimidine](/img/structure/B5901316.png)
![4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-[(2-fluorophenyl)sulfonyl]piperidine](/img/structure/B5901319.png)
![N-[2-(dimethylamino)ethyl]-N-(3-thienylmethyl)-2-furamide](/img/structure/B5901323.png)

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(2E)-3-phenylprop-2-en-1-yl]cyclopropanamine](/img/structure/B5901354.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanamine](/img/structure/B5901359.png)

![4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-pyridin-4-ylethyl)benzamide](/img/structure/B5901371.png)